2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a complex organic compound that features a unique structure combining a benzenesulfonamide moiety with an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential as a therapeutic agent for treating various diseases, including tuberculosis.
Industry: It is used in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
What sets 2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H23N3O2S/c1-15-8-9-26-14-21(24-22(26)12-15)19-6-5-7-20(13-19)25-29(27,28)23-17(3)10-16(2)11-18(23)4/h5-14,25H,1-4H3 |
InChI Key |
HJJBETYOMHTXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
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